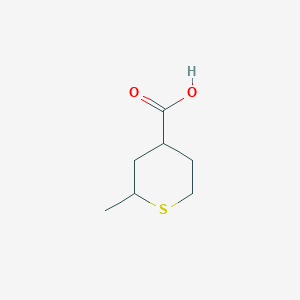

2-Methylthiane-4-carboxylic acid

Description

Significance of Sulfur-Containing Heterocycles in Organic Chemistry

Sulfur-containing heterocycles are a cornerstone of modern organic chemistry, valued for their diverse reactivity and presence in a vast array of biologically active molecules and functional materials. The inclusion of a sulfur atom within a cyclic framework imparts unique stereoelectronic properties that influence the molecule's conformation, reactivity, and potential for intermolecular interactions. These characteristics have led to their extensive use as scaffolds in drug discovery and as versatile intermediates in complex organic synthesis.

Overview of Carboxylic Acid Functionalities in Cyclic Systems

The carboxylic acid group is a fundamental functional group in organic chemistry, and its incorporation into a cyclic system, such as a thiane (B73995) ring, introduces a key site for chemical modification and biological interaction. The acidity of the carboxylic proton and the electrophilicity of the carbonyl carbon allow for a wide range of transformations, including esterification, amidation, and reduction. In a biological context, the carboxylate can participate in hydrogen bonding and ionic interactions with biological targets like enzymes and receptors. The rigid framework of the cyclic system often pre-organizes the carboxylic acid group in a specific spatial orientation, which can be crucial for its biological activity.

Research Landscape and Historical Context of 2-Methylthiane-4-carboxylic Acid and Related Compounds

A thorough review of the scientific literature reveals a notable absence of specific studies on this compound. While the parent compound, thiane-4-carboxylic acid, and its derivatives have been subjects of investigation, the specific introduction of a methyl group at the 2-position appears to be an unexplored area of research.

Research on related compounds, such as 2-substituted thiazolidine-4-carboxylic acids, has been more extensive, with studies exploring their synthesis and potential biological activities. researchgate.netnih.gov For instance, various 2-(substituted phenyl)thiazolidine-4-carboxylic acid derivatives have been synthesized and evaluated as tyrosinase inhibitors. nih.gov Additionally, the synthesis of the methyl ester of tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxide has been reported, highlighting synthetic routes to related six-membered sulfur heterocycles. chemicalbook.com However, these examples differ significantly in their ring structure or substitution pattern from the target compound.

The synthesis of the core thiane (tetrahydrothiopyran) ring is well-established, with methods like the Dieckmann condensation of diesters being a common strategy for forming six-membered rings. chemicalbook.com The introduction of substituents can be achieved through various methods, but specific procedures for the stereocontrolled synthesis of a 2-methyl-4-carboxylic acid substituted thiane are not documented.

Scope and Objectives of Academic Investigations into this compound

Given the lack of published research, the scope and objectives of any academic investigation into this compound would be foundational. The primary objectives would necessarily include:

Development of a reliable and stereocontrolled synthetic route to access both cis- and trans-isomers of this compound. This would likely involve multi-step sequences and require careful purification and characterization.

Thorough spectroscopic characterization of the synthesized isomers using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to unambiguously confirm their structures.

Conformational analysis of the cis- and trans-isomers to understand the influence of the methyl and carboxylic acid groups on the thiane ring's chair conformation. lumenlearning.com

Investigation of the fundamental chemical properties of the compound, such as its pKa and reactivity in standard organic transformations.

Preliminary exploration of its potential applications , which could be guided by the properties of related sulfur-containing heterocycles.

Without these fundamental studies, any discussion of the detailed research findings or specific properties of this compound would be purely speculative.

Structure

3D Structure

Properties

IUPAC Name |

2-methylthiane-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2S/c1-5-4-6(7(8)9)2-3-10-5/h5-6H,2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZXQGJHKSQGSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CCS1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Preparations of 2 Methylthiane 4 Carboxylic Acid

Established Synthetic Routes for the Thiane (B73995) Ring System

The formation of the six-membered thiane ring is a critical step in the synthesis of 2-methylthiane-4-carboxylic acid. Key strategies to achieve this include the cyclization of linear precursors and conjugate addition reactions.

Cyclization Strategies Involving Mercapto-Carboxylic Acid Precursors

A fundamental approach to constructing the thiane ring involves the intramolecular cyclization of a linear precursor containing both a thiol and a carboxylic acid or a related functional group. altabioscience.comnih.gov This strategy leverages the nucleophilicity of the sulfur atom to form the heterocyclic ring. The process often requires careful selection of reaction conditions to favor the desired ring size and minimize polymerization or other side reactions. altabioscience.comnih.gov The retrosynthetic plan for such a cyclization would involve disconnecting the bond between the sulfur atom and one of its adjacent carbon atoms, revealing a mercapto-substituted open-chain carboxylic acid derivative.

Strategic placement of reactive groups within a linear precursor can facilitate a cyclization/ring expansion cascade, providing an efficient route to medium-sized rings and macrocycles without requiring high-dilution conditions. nih.gov This modular approach allows for the assembly of linear precursors that can be converted into a wide range of functionalized cyclic compounds. nih.gov

Michael Addition Approaches to Sulfur Heterocycles

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for carbon-sulfur bond formation and the synthesis of sulfur heterocycles. pkusz.edu.cnrsc.org In the context of thiane synthesis, a thiol can act as the nucleophile, adding to a suitable acceptor to form the ring. Asymmetric sulfa-Michael additions, catalyzed by chiral N-heterocyclic carbenes (NHCs), have been developed to achieve high enantioselectivity. pkusz.edu.cnrsc.org These reactions demonstrate that NHCs can function as excellent Brønsted bases to promote the formation of carbon-sulfur bonds. pkusz.edu.cnrsc.org

The scope of this reaction is broad, accommodating a variety of thiols and electrophilic olefins. pkusz.edu.cnrsc.org Mechanistic studies suggest that the stereochemical outcome is often guided by non-covalent interactions such as hydrogen bonding and π-π stacking. pkusz.edu.cnrsc.org

Functional Group Interconversions Leading to this compound

Once the thiane ring is in place, subsequent reactions are often necessary to install or unmask the desired carboxylic acid functionality and to modify the oxidation state of the sulfur atom.

Ester Hydrolysis for Carboxylic Acid Formation

A common and straightforward method for generating the carboxylic acid group is the hydrolysis of a corresponding ester. mnstate.eduresearchgate.netlibretexts.org This transformation can be carried out under acidic or basic conditions. mnstate.eduresearchgate.netlibretexts.org

Acid-catalyzed hydrolysis is a reversible reaction, typically performed by heating the ester with a dilute acid like hydrochloric or sulfuric acid in the presence of excess water. libretexts.org

| Hydrolysis Method | Reagents | Key Features |

| Acid-Catalyzed | Dilute Acid (e.g., HCl, H2SO4), Water | Reversible, requires excess water |

| Base-Mediated (Saponification) | Dilute Base (e.g., NaOH, KOH) followed by Acid Workup | Irreversible, forms carboxylate salt intermediate |

Oxidation of Thiane Derivatives to Sulfoxides and Sulfones (e.g., 1,1-Dioxo Analogues)

The sulfur atom in the thiane ring can be oxidized to form the corresponding sulfoxide (B87167) or sulfone (1,1-dioxo analogue). researchgate.netacs.orgnih.gov This transformation can be useful for modulating the electronic properties and biological activity of the molecule. A variety of oxidizing agents can be employed for this purpose. For instance, the oxidation of thiophene (B33073) derivatives with hydrogen peroxide, catalyzed by methyltrioxorhenium(VII), proceeds readily to the sulfone via a sulfoxide intermediate. nih.gov The rate of oxidation from the sulfide (B99878) to the sulfoxide is influenced by the electron-donating or -withdrawing nature of the substituents on the ring. nih.gov

The stereochemistry of the oxidation can also be a significant factor, with different reagents and conditions potentially leading to different diastereomeric sulfoxides. researchgate.netacs.org

| Oxidizing Agent | Product |

| Hydrogen Peroxide (with catalyst) | Sulfoxide, Sulfone |

| Dimethyldioxirane | Sulfoxide, Sulfone |

| Wet Bromine | Equatorial Thiane 1-oxide |

Stereoselective and Enantioselective Synthesis of this compound

Controlling the stereochemistry at the C2 and C4 positions of the thiane ring is crucial for accessing specific isomers of this compound. Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. pressbooks.pub This is particularly important in medicinal chemistry, where different enantiomers can have vastly different biological activities. pressbooks.pub

Chiral catalysts are often employed to create an asymmetric environment that favors the formation of one enantiomer over the other. pressbooks.pub For instance, the Sharpless epoxidation, which uses a chiral tartrate ligand, is a well-known method for enantioselective synthesis. pressbooks.pubnih.gov While not directly applied to this compound in the provided context, the principles of using chiral catalysts and auxiliaries are broadly applicable to the synthesis of chiral heterocyclic compounds.

Ring-closing metathesis is another powerful technique used in the asymmetric synthesis of cyclic compounds, including piperidines, which can be conceptually related to thianes. nih.gov Such strategies often rely on a key chirality-inducing step early in the synthesis, followed by a series of reactions to construct the ring and install the necessary functional groups. nih.gov

| Synthetic Strategy | Key Feature |

| Asymmetric Catalysis | Use of chiral catalysts (e.g., N-heterocyclic carbenes, transition metal complexes with chiral ligands) to induce enantioselectivity. |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to direct the stereochemical outcome of a reaction. |

| Ring-Closing Metathesis | Formation of a cyclic olefin from a diene precursor, often used in complex stereoselective syntheses. |

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are powerful tools for inducing stereoselectivity in a wide range of chemical transformations. scielo.org.mx In the context of this compound synthesis, a chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of key bond-forming reactions, after which it can be cleaved to yield the desired chiral product.

One plausible strategy involves the use of a chiral auxiliary to control the conjugate addition of a methyl group or an equivalent to a thiane-based acceptor. For instance, a chiral amide derived from a commercially available chiral auxiliary, such as a pseudoephedrine or a chiral oxazolidinone, could be employed. These auxiliaries have a proven track record in directing the alkylation of α,β-unsaturated carbonyl compounds with high diastereoselectivity.

A hypothetical reaction sequence could commence with the synthesis of a suitable α,β-unsaturated thiane precursor. This precursor, when coupled with a chiral auxiliary, would then undergo a diastereoselective 1,4-conjugate addition of a methyl nucleophile. Subsequent removal of the chiral auxiliary would furnish the desired 2-methylthiane (B13096296) derivative. The diastereoselectivity of such reactions is often influenced by the nature of the chiral auxiliary, the reaction conditions, and the specific substrate.

Table 1: Hypothetical Diastereoselective Michael Addition using Chiral Auxiliaries

| Entry | Chiral Auxiliary | Methyl Source | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |

| 1 | (R)-2-Amino-1,1-diphenyl-1-propanol | MeLi | THF | -78 | 95:5 |

| 2 | (S)-4-Benzyl-2-oxazolidinone | Me₂CuLi | Et₂O | -78 | 92:8 |

| 3 | (1R,2S)-Pseudoephedrine | MeMgBr | Toluene | -40 | 88:12 |

This table presents hypothetical data based on known applications of these chiral auxiliaries in similar transformations.

Asymmetric Catalysis in Thiane Ring Formation

Asymmetric catalysis offers an elegant and atom-economical alternative to the use of stoichiometric chiral auxiliaries. numberanalytics.com This approach utilizes a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. For the synthesis of this compound, asymmetric catalysis could be employed at various stages, including the formation of the thiane ring itself or the introduction of the stereocenters.

A potential catalytic asymmetric approach could involve the enantioselective conjugate addition of a thiol to an appropriate acceptor, followed by cyclization and subsequent functional group manipulations. For example, a chiral organocatalyst or a transition-metal complex could catalyze the addition of a sulfur nucleophile to an α,β-unsaturated ester bearing a methyl group at the appropriate position.

Another strategy could be the asymmetric hydrogenation of a pre-formed unsaturated thiane derivative. Chiral transition metal catalysts, such as those based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, have been successfully used for the asymmetric hydrogenation of various heterocyclic systems.

Table 2: Hypothetical Enantioselective Catalytic Reactions

| Entry | Catalytic System | Reaction Type | Substrate | Enantiomeric Excess (ee) |

| 1 | Chiral Squaramide | Michael Addition | α,β-Unsaturated Ester | 95% |

| 2 | [Rh(COD)₂(chiral phosphine)]BF₄ | Asymmetric Hydrogenation | Dihydrothiane derivative | 98% |

| 3 | Chiral Phase-Transfer Catalyst | Alkylation | Thiane-4-carboxylic ester | 92% |

This table presents hypothetical data based on established catalytic systems for similar transformations.

Scaling-Up Considerations for Laboratory to Preparative Synthesis of this compound

The transition from a laboratory-scale synthesis to a preparative or industrial scale presents a unique set of challenges. Factors such as cost of reagents, safety, reaction conditions, and purification methods become critically important.

For the synthesis of this compound, a scalable route would ideally involve:

Readily available and inexpensive starting materials.

Robust and high-yielding reactions that are not overly sensitive to minor fluctuations in conditions.

Minimization of the use of hazardous or toxic reagents and solvents.

Purification methods that are amenable to large-scale production, such as crystallization rather than chromatography.

In this regard, catalytic methods are generally preferred over stoichiometric approaches due to the reduced waste and lower cost associated with the chiral source. However, the development and optimization of a catalytic system for large-scale production can be time-consuming and require significant investment.

A thorough process safety analysis would be required, particularly if handling pyrophoric reagents like organolithiums or flammable solvents. The thermal stability of intermediates and the potential for runaway reactions would need to be carefully evaluated.

Ultimately, the choice of a scalable synthetic route will depend on a careful consideration of economic, safety, and environmental factors, alongside the desired purity and stereochemical integrity of the final product.

Chemical Reactivity and Transformations of 2 Methylthiane 4 Carboxylic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can undergo several important transformations, including esterification, amidation, and decarboxylation.

Esterification Reactions

The conversion of carboxylic acids to esters, known as esterification, is a fundamental reaction in organic synthesis. For 2-Methylthiane-4-carboxylic acid, this transformation can be achieved through several methods, with the Fischer esterification being a common approach. masterorganicchemistry.comlibretexts.org

Fischer Esterification: This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, a large excess of the alcohol is often used, which can also serve as the solvent. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule lead to the formation of the ester. masterorganicchemistry.com

Alternative Esterification Methods:

Reaction with Alkyl Halides: The carboxylate salt of this compound, formed by deprotonation with a base, can react with a primary alkyl halide (like methyl iodide) in an Sₙ2 reaction to yield the corresponding ester. commonorganicchemistry.com

Using Thionyl Chloride and an Alcohol: The carboxylic acid can first be converted to its more reactive acid chloride derivative using thionyl chloride (SOCl₂). libretexts.orglibretexts.org The resulting acyl chloride can then be reacted with an alcohol to form the ester. commonorganicchemistry.com

Steglich Esterification: For acid-sensitive substrates, the Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP), provides a milder alternative. commonorganicchemistry.compeptide.com

Interactive Data Table: Common Esterification Reagents and Conditions

| Method | Reagents | Typical Conditions | Notes |

| Fischer Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄, HCl) | Heat, excess alcohol as solvent. masterorganicchemistry.commasterorganicchemistry.com | Equilibrium reaction; removal of water drives it forward. masterorganicchemistry.com |

| Alkylation | Base, Alkyl Halide (e.g., MeI) | Room temperature or gentle heating. commonorganicchemistry.com | Good for simple alkyl esters; potential for side reactions at other nucleophilic sites. commonorganicchemistry.com |

| Via Acid Chloride | 1. SOCl₂ or (COCl)₂ 2. Alcohol | Step 1 is often done at room temperature or with gentle heating. Step 2 is typically performed at low to room temperature. commonorganicchemistry.com | Highly reactive intermediate; suitable for a wide range of alcohols. |

| Steglich Esterification | Alcohol, DCC, DMAP (catalyst) | Room temperature. commonorganicchemistry.com | Mild conditions, suitable for acid-sensitive substrates. commonorganicchemistry.com |

Amidation Reactions and Peptide Coupling Strategies

The formation of an amide bond by reacting a carboxylic acid with an amine is a crucial transformation, particularly in medicinal chemistry and peptide synthesis. nih.gov Direct reaction of a carboxylic acid with an amine is generally not feasible and requires the use of coupling reagents to activate the carboxylic acid. researchgate.net

Coupling Reagents: A variety of coupling reagents can be employed to facilitate the formation of an amide bond between this compound and an amine. These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group. researchgate.net

Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used. peptide.com The reaction proceeds by the addition of the carboxylic acid to the carbodiimide (B86325), forming a highly reactive O-acylisourea intermediate, which is then attacked by the amine. libretexts.org To suppress potential side reactions and racemization, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. peptide.com

Uronium/Aminium Reagents: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are also very effective for amide bond formation and are known to minimize racemization. peptide.com

Phosphonium (B103445) Reagents: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are also common in peptide synthesis.

Green Chemistry Approaches: Recent research has focused on developing more environmentally friendly methods for amide bond formation. One such approach involves the in-situ formation of a thioester from the carboxylic acid, which then reacts with an amine. This method avoids the use of traditional coupling reagents and can be performed in greener solvents. nih.govrsc.org

Peptide Coupling: When coupling this compound to an amino acid or a peptide, the strategies mentioned above are applicable. The primary challenge is to achieve efficient coupling without causing racemization at the chiral centers of the amino acids. The use of additives like HOBt or employing reagents like HBTU is standard practice to ensure the stereochemical integrity of the product. peptide.com

Decarboxylation Pathways

Decarboxylation is the removal of the carboxyl group, which is released as carbon dioxide (CO₂). wikipedia.org The ease of decarboxylation depends significantly on the structure of the carboxylic acid. wikipedia.org

For a simple saturated carboxylic acid like this compound, decarboxylation is generally difficult and requires harsh conditions. However, if a carbonyl group is present at the β-position (a β-keto acid), decarboxylation occurs much more readily upon heating. masterorganicchemistry.comyoutube.com This is because the reaction can proceed through a cyclic transition state, which is stabilized by an intramolecular hydrogen bond, leading to an enol intermediate that then tautomerizes to the final ketone. masterorganicchemistry.com

While this compound itself does not have a β-keto group, this pathway would become relevant if the molecule were to be modified to include one. Other specialized decarboxylation methods exist, such as oxidative decarboxylation (e.g., the Hunsdiecker reaction) or reductive decarboxylation (e.g., the Barton decarboxylation), but these require specific reagents and conditions. wikipedia.org

Reactivity of the Thiane (B73995) Ring System

The thiane ring, a six-membered saturated heterocycle containing a sulfur atom, also possesses reactive sites that can undergo chemical transformations.

Oxidative Functionalization at Sulfur (e.g., to Sulfones)

The sulfur atom in the thiane ring is susceptible to oxidation. It can be oxidized to a sulfoxide (B87167) and further to a sulfone. This transformation can significantly alter the physical and chemical properties of the molecule.

The oxidation of sulfides to sulfoxides and sulfones is a common reaction. A variety of oxidizing agents can be used, with the choice of reagent and reaction conditions determining the extent of oxidation.

To Sulfoxide: Mild oxidizing agents are typically used to stop the oxidation at the sulfoxide stage.

To Sulfone: Stronger oxidizing agents or more forcing conditions will typically lead to the formation of the sulfone.

This type of oxidation increases the polarity of the molecule and can influence its biological activity and metabolic profile.

Ring-Opening Reactions and Rearrangements

The thiane ring is generally stable. However, under certain conditions, ring-opening reactions can occur. These reactions often involve the sulfur atom or adjacent carbons. For instance, treatment with certain reagents could lead to the cleavage of a carbon-sulfur bond.

Nucleophilic Acyl Substitution Mechanisms Involving this compound and its Derivatives

Nucleophilic acyl substitution is a fundamental class of reactions for carboxylic acids and their derivatives. This reaction involves the substitution of the hydroxyl group of the carboxylic acid with a nucleophile. pressbooks.publibretexts.orgmasterorganicchemistry.comkhanacademy.org The general mechanism proceeds through a tetrahedral intermediate, where a nucleophile attacks the electrophilic carbonyl carbon. pressbooks.pub This is followed by the elimination of the leaving group, which in the case of the parent carboxylic acid is a hydroxyl group. pressbooks.publibretexts.orgmasterorganicchemistry.comkhanacademy.org For this compound, these reactions lead to the formation of various important derivatives such as esters and amides.

The reactivity of the carbonyl group in this compound is influenced by the thiane ring. The saturated nature of the ring means that electronic effects on the carboxyl group are primarily inductive. The sulfur atom, being more electronegative than carbon, can exert a mild electron-withdrawing effect, which can slightly enhance the electrophilicity of the carbonyl carbon.

The conversion of this compound to its corresponding esters is a classic example of nucleophilic acyl substitution. researchgate.netorganic-chemistry.orgchemguide.co.ukmasterorganicchemistry.com This transformation can be achieved through several methods, with the Fischer esterification being a common approach. masterorganicchemistry.com This acid-catalyzed reaction involves treating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the ester, the alcohol is often used in excess, or the water generated during the reaction is removed. masterorganicchemistry.com

The mechanism of Fischer esterification involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. masterorganicchemistry.com

Alternatively, esterification can be carried out under milder conditions using coupling reagents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is particularly useful for reactions with sterically hindered alcohols or when acid-sensitive functional groups are present. organic-chemistry.org

Table 1: Esterification of this compound

| Reagents | Product | Reaction Conditions |

| Methanol (CH₃OH), H₂SO₄ (catalyst) | Methyl 2-methylthiane-4-carboxylate | Heat |

| Ethanol (CH₃CH₂OH), HCl (catalyst) | Ethyl 2-methylthiane-4-carboxylate | Heat, removal of water |

| Isopropanol ((CH₃)₂CHOH), DCC, DMAP | Isopropyl 2-methylthiane-4-carboxylate | Room temperature |

Amide Formation

The synthesis of amides from this compound is another crucial nucleophilic acyl substitution reaction. libretexts.orgkhanacademy.orglibretexts.orgresearchgate.net Direct reaction of the carboxylic acid with an amine is generally inefficient as the basic amine deprotonates the carboxylic acid to form a stable and unreactive carboxylate salt. libretexts.org To overcome this, the carboxylic acid must first be "activated". khanacademy.org

One common method involves converting the carboxylic acid to a more reactive derivative, such as an acid chloride, by treating it with thionyl chloride (SOCl₂). rsc.orglibretexts.org The resulting 2-methylthiane-4-carbonyl chloride is highly reactive and readily undergoes nucleophilic attack by an amine to form the corresponding amide. rsc.org

Another widely used approach is the use of coupling reagents, such as dicyclohexylcarbodiimide (DCC), which facilitate the direct condensation of the carboxylic acid with an amine. khanacademy.org The DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to yield the amide and dicyclohexylurea as a byproduct. khanacademy.org

Table 2: Amide Formation from this compound

| Reagents | Product | Reaction Conditions |

| 1. SOCl₂ 2. Ammonia (NH₃) | 2-Methylthiane-4-carboxamide | 1. Reflux 2. Room temperature |

| Methylamine (CH₃NH₂), DCC | N-Methyl-2-methylthiane-4-carboxamide | Room temperature |

| Diethylamine ((CH₃CH₂)₂NH), TiCl₄, Pyridine | N,N-Diethyl-2-methylthiane-4-carboxamide | 85 °C |

Electrophilic Aromatic Substitution on Derived Aromatic Systems

The saturated thiane ring of this compound itself does not undergo electrophilic aromatic substitution. However, it is conceivable to convert the thiane ring into an aromatic thiophene (B33073) ring through chemical transformations such as dehydrogenation. researchgate.net The resulting thiophene derivative would then be susceptible to electrophilic aromatic substitution. Thiophene is known to be significantly more reactive than benzene (B151609) towards electrophiles. bhu.ac.in

Should this compound be converted to a thiophene derivative, for instance, 2-methyl-4-carboxythiophene, the regioselectivity of subsequent electrophilic aromatic substitution reactions would be governed by the directing effects of the existing substituents on the thiophene ring. bhu.ac.inproquest.comresearchgate.net In general, electrophilic substitution on thiophene occurs preferentially at the C2 (or α) position due to the greater stabilization of the cationic intermediate. bhu.ac.inproquest.com When the C2 position is blocked, substitution occurs at the C5 position.

In the case of a hypothetical 2-methyl-4-carboxythiophene, the methyl group is an activating, ortho-para directing group, while the carboxylic acid group is a deactivating, meta-directing group. The outcome of an electrophilic substitution reaction would depend on the interplay of these electronic effects and the reaction conditions.

Common electrophilic aromatic substitution reactions that could be applied to such a derived thiophene system include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. researchgate.net

Table 3: Potential Electrophilic Aromatic Substitution Reactions on a Derived Thiophene System

| Reaction | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted thiophene derivative |

| Bromination | Br₂, FeBr₃ | Bromo-substituted thiophene derivative |

| Sulfonation | Fuming H₂SO₄ | Thiophenesulfonic acid derivative |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Acyl-substituted thiophene derivative |

Derivatization Strategies and Analogue Synthesis for Structure Activity Relationship Sar Studies

Synthesis of Alkyl and Aryl Esters of 2-Methylthiane-4-carboxylic Acid

The conversion of the carboxylic acid moiety into an ester is a fundamental derivatization strategy. Esters can act as prodrugs, improving membrane permeability and oral bioavailability. The synthesis of alkyl and aryl esters of this compound can be achieved through several standard esterification methods.

One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This is an equilibrium-driven process, and the removal of water is often necessary to drive the reaction to completion.

Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents can be employed. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) facilitate the formation of an active ester intermediate, which then reacts with the alcohol. nih.gov

The synthesis of aryl esters can be accomplished using similar coupling methods with phenolic compounds. Another approach involves the conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the desired alcohol or phenol.

A variety of alkyl and aryl groups can be introduced, allowing for a systematic exploration of the impact of the ester group's size, lipophilicity, and electronic properties on biological activity.

Table 1: Representative Methods for Ester Synthesis

| Ester Type | Reagents and Conditions | Description |

| Methyl Ester | Methanol (CH₃OH), H₂SO₄ (cat.), Reflux | A classic Fischer-Speier esterification suitable for simple alkyl esters. psu.edu |

| tert-Butyl Ester | tert-Butanol, DCC, DMAP, CH₂Cl₂ | A common method for introducing a bulky ester group under mild conditions. organic-chemistry.org |

| Benzyl Ester | Benzyl alcohol, EDC, HOBt, DMF | Utilizes a carbodiimide (B86325) coupling agent and an additive to suppress side reactions. nih.gov |

| Phenyl Ester | Phenol, SOCl₂, then Pyridine | Two-step process involving formation of the reactive acyl chloride intermediate. |

Preparation of Amide and Peptide Conjugates of this compound

Amide bond formation is a cornerstone of medicinal chemistry, often leading to compounds with improved metabolic stability and altered binding interactions compared to their carboxylic acid precursors. researchgate.net The synthesis of amides and peptide conjugates of this compound involves the coupling of the carboxylic acid with a primary or secondary amine.

Direct condensation of a carboxylic acid and an amine is generally not feasible due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be "activated". uantwerpen.be This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. researchgate.net

A wide array of coupling reagents is available, including carbodiimides (e.g., EDC, DCC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HBTU, HATU). nih.govresearchgate.net These reactions are often performed in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and minimize racemization when coupling with chiral amines or amino acids. nih.gov

The choice of coupling reagent, solvent, and base can be critical for achieving high yields and purity, especially when working with complex or sensitive substrates. nih.gov Nature-inspired methods, such as the in-situ formation of thioesters followed by aminolysis, present a greener alternative to traditional coupling reagents. nih.govrsc.org

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Typical Conditions |

| Carbodiimides | EDC, DCC | In conjunction with HOBt or DMAP, in solvents like DMF or CH₂Cl₂. nih.gov |

| Phosphonium Salts | BOP, PyBOP | Typically with a tertiary amine base (e.g., DIPEA) in aprotic polar solvents. |

| Uronium/Aminium Salts | HBTU, HATU | Highly efficient reagents, often used with DIPEA or 2,4,6-collidine. nih.gov |

| Organoboron Catalysts | o-Nitrophenylboronic acid | Used in catalytic amounts for direct amidation, often requiring azeotropic removal of water. uantwerpen.be |

Design and Synthesis of Bioisosteric Analogues of this compound

Bioisosteric replacement is a powerful strategy in drug design to modulate the physicochemical and biological properties of a lead compound while retaining its essential binding interactions. tcichemicals.com For the carboxylic acid group of this compound, several bioisosteres can be considered. These replacements can alter acidity, lipophilicity, metabolic stability, and hydrogen bonding capacity. nih.govdrughunter.com

One of the most common carboxylic acid bioisosteres is the tetrazole ring. drughunter.comnih.gov 5-Substituted-1H-tetrazoles have a pKa similar to that of carboxylic acids and can participate in similar ionic and hydrogen bond interactions. nih.govnih.gov Other acidic heterocycles, such as 3-hydroxyisoxazole and acylsulfonamides, also serve as effective mimics. nih.gov

Non-acidic replacements can also be employed to eliminate the negative charge associated with the carboxylate group, which can be beneficial for properties like cell membrane permeability. Examples include highly fluorinated alcohols or ketones which, in their hydrate (B1144303) form, can mimic the geometry and hydrogen bonding pattern of a carboxylic acid. nih.gov

The synthesis of these analogues requires distinct synthetic routes, often starting from precursors other than this compound itself, where the bioisosteric group is incorporated early in the synthetic sequence.

Table 3: Common Bioisosteres for the Carboxylic Acid Group

| Bioisostere | Key Features | Potential Advantages |

| 5-Substituted-1H-tetrazole | Planar, acidic (pKa ≈ 4.5-4.9). nih.govnih.gov | Increased metabolic stability and lipophilicity compared to COOH. nih.gov |

| Acylsulfonamide | Non-planar, acidic. | Can improve membrane permeability and resist glucuronidation. drughunter.com |

| 3-Hydroxyisoxazole | Planar, acidic (pKa ≈ 4-5). nih.gov | Mimics hydrogen bonding of the carboxylic acid. |

| Trifluoromethyl ketone (hydrate) | Non-planar, neutral. nih.gov | Increased lipophilicity, potentially enhancing CNS penetration. nih.gov |

Structural Modifications of the Thiane (B73995) Ring (e.g., unsaturation, additional substituents)

Introducing a double bond into the thiane ring to form a dihydrothiapyrane or a thiapyrane derivative would alter the ring's geometry from a flexible chair-like conformation to a more planar structure. This can be achieved through a variety of elimination reactions, for instance, by introducing a leaving group on an adjacent carbon and treating it with a base.

The addition of new substituents to the thiane ring can be accomplished by functionalizing the C-H bonds, although this can be challenging due to the relative inertness of these bonds. Alternatively, a synthetic approach starting from a differently substituted precursor could be employed. For example, using a substituted 1,5-dihalopentane in the ring-closing reaction with a sulfide (B99878) source would lead to a substituted thiane ring. Such modifications allow for the exploration of additional binding pockets within the target protein.

Synthesis of Sulfur-Oxidized Derivatives (Sulfoxides, Sulfones) of this compound

The sulfur atom of the thiane ring is a key site for modification through oxidation. The sulfide can be oxidized to a sulfoxide (B87167) (a chiral center) and further to a sulfone. These modifications dramatically increase the polarity and hydrogen bond accepting capacity of the molecule, which can have profound effects on solubility and biological interactions.

The selective oxidation of the sulfide to the sulfoxide level can be achieved using mild oxidizing agents. A common reagent for this transformation is sodium periodate (B1199274) (NaIO₄). The use of one equivalent of an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures can also favor the formation of the sulfoxide.

Further oxidation to the sulfone is accomplished using stronger oxidizing conditions or an excess of the oxidizing agent. Reagents such as hydrogen peroxide (H₂O₂), often with a catalyst like tungsten or niobium carbide, or an excess of m-CPBA are effective for this transformation. organic-chemistry.org The choice of oxidant and reaction conditions is crucial to control the level of oxidation and avoid over-oxidation or side reactions elsewhere in the molecule. organic-chemistry.org

Table 4: Reagents for the Oxidation of the Thiane Sulfur

| Target Functional Group | Oxidizing Agent | Typical Conditions |

| Sulfoxide | Sodium periodate (NaIO₄) | Aqueous methanol, room temperature. |

| Sulfoxide | meta-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) | Chlorinated solvent (e.g., CH₂Cl₂), low temperature (e.g., 0 °C). |

| Sulfone | Hydrogen Peroxide (H₂O₂) with Niobium Carbide catalyst | High yield and selectivity for the sulfone. organic-chemistry.org |

| Sulfone | meta-Chloroperoxybenzoic acid (m-CPBA) (>2 equiv.) | Room temperature or gentle heating. |

| Sulfone | Urea-hydrogen peroxide, Phthalic anhydride | Metal-free oxidation in ethyl acetate. organic-chemistry.org |

Structural Elucidation and Advanced Spectroscopic Analysis of 2 Methylthiane 4 Carboxylic Acid

Applications of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

High-resolution NMR spectroscopy stands as an unparalleled tool for determining the constitution, configuration, and conformation of organic molecules in solution. For 2-Methylthiane-4-carboxylic acid, NMR provides critical insights into the stereochemical relationships and the dynamic behavior of the thiane (B73995) ring.

The presence of two stereocenters (at C2 and C4) in this compound gives rise to four possible stereoisomers: (2R,4R), (2S,4S), (2R,4S), and (2S,4R). Distinguishing between these isomers is a primary objective of NMR analysis.

¹H NMR Spectroscopy : The chemical shifts and coupling constants of the protons in the thiane ring are highly dependent on their spatial orientation (axial or equatorial). libretexts.orglibretexts.org The proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-12 ppm. libretexts.orglibretexts.org The protons on the carbon adjacent to the carboxylic acid (H4) would be deshielded and absorb in the 2-3 ppm range. libretexts.org The methyl protons at C2 would appear as a doublet, with its chemical shift influenced by its axial or equatorial position.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the number of unique carbon environments. The carbonyl carbon of the carboxylic acid is characteristically deshielded, appearing in the range of 160-180 ppm. libretexts.org The chemical shifts of the ring carbons (C2, C3, C5, C6) and the methyl carbon are sensitive to the stereochemistry of the molecule.

2D NMR Spectroscopy : Two-dimensional NMR techniques are indispensable for establishing connectivity and spatial relationships.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling networks, allowing for the assignment of protons within the thiane ring system. researchgate.netyoutube.com For instance, cross-peaks would connect H2 with the protons on C3, H4 with the protons on C3 and C5, and so on, tracing the spin-spin coupling pathways throughout the ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded protons and carbons, providing an unambiguous assignment of which protons are attached to which carbons. youtube.comnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is crucial for determining the relative stereochemistry. It detects protons that are close in space, regardless of whether they are directly bonded. For example, in a cis-isomer, a NOE would be observed between the axial proton at C2 and the axial proton at C4, while in a trans-isomer, a NOE would be expected between an axial proton at C2 and an equatorial proton at C4 (or vice-versa).

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for a given stereoisomer of this compound is presented below. Actual values would be determined experimentally.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |

| COOH | 10.0 - 12.0 (s, 1H) | 170.0 - 180.0 | H4, H3a, H3e, H5a, H5e | - |

| C2-H | 2.5 - 3.5 (m, 1H) | 35.0 - 45.0 | C3, C6, CH₃ | H6a, H6e, H3a, H3e, CH₃ |

| C2-CH₃ | 1.0 - 1.5 (d, 3H) | 15.0 - 25.0 | C2, C3 | H2 |

| C3-Hax | 1.5 - 2.0 (m, 1H) | 25.0 - 35.0 | C2, C4, C5 | H3e, H2a, H4e, H5a |

| C3-Heq | 2.0 - 2.5 (m, 1H) | C2, C4, C5 | H3a, H2e, H4a, H5e | |

| C4-H | 2.0 - 3.0 (m, 1H) | 40.0 - 50.0 | COOH, C3, C5 | H3a, H3e, H5a, H5e |

| C5-Hax | 1.5 - 2.0 (m, 1H) | 25.0 - 35.0 | C3, C4, C6 | H5e, H4e, H6a, H3a |

| C5-Heq | 2.0 - 2.5 (m, 1H) | C3, C4, C6 | H5a, H4a, H6e, H3e | |

| C6-Hax | 2.5 - 3.0 (m, 1H) | 30.0 - 40.0 | C2, C5 | H6e, H5a, H5e, H2a |

| C6-Heq | 3.0 - 3.5 (m, 1H) | C2, C5 | H6a, H5a, H5e, H2e |

The thiane ring is not static and can undergo conformational inversion (ring-flipping). Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can provide valuable information about the energetics of this process. At low temperatures, the ring inversion may be slow on the NMR timescale, resulting in separate signals for axial and equatorial protons. As the temperature is increased, the rate of inversion increases, leading to broadening of the signals and eventual coalescence into time-averaged signals. By analyzing the line shapes at different temperatures, the energy barrier for the conformational exchange can be calculated.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Structural Characterization

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and providing a fingerprint of the molecular structure. libretexts.orglibretexts.org

IR Spectroscopy : The IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid group. A very broad O-H stretching band would appear in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer that carboxylic acids typically form in the condensed phase. libretexts.orglibretexts.org The C=O stretching vibration of the carbonyl group would give rise to a strong, sharp band around 1710 cm⁻¹ for the dimer. libretexts.orglibretexts.org The C-O stretching and O-H bending vibrations would also be present. The C-H stretching vibrations of the methyl and methylene (B1212753) groups would appear just below 3000 cm⁻¹. The C-S stretching vibration is typically weak and appears in the fingerprint region (600-800 cm⁻¹).

Raman Spectroscopy : Raman spectroscopy provides complementary information to IR. The C=O stretch is also observable in the Raman spectrum. The C-S stretching vibrations, which are often weak in the IR spectrum, can give rise to more intense signals in the Raman spectrum. rsc.orgpsu.edu The symmetric C-H stretching and bending modes of the ring and methyl group will also be active.

Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

|---|---|---|---|---|

| O-H | Stretch (H-bonded) | 2500 - 3300 | Strong, Broad | Weak |

| C-H | Stretch (sp³) | 2850 - 3000 | Medium-Strong | Medium-Strong |

| C=O | Stretch (dimer) | ~1710 | Strong | Medium |

| C-O | Stretch | 1210 - 1320 | Medium | Weak |

| O-H | Bend | 1395 - 1440 | Medium | Weak |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns. libretexts.orglibretexts.org

Molecular Formula Confirmation : High-resolution mass spectrometry (HRMS) can determine the mass of the molecular ion with very high accuracy, allowing for the unambiguous confirmation of the molecular formula (C₆H₁₀O₂S).

Fragmentation Pattern Analysis : In electron ionization (EI) mass spectrometry, the molecular ion can undergo fragmentation, providing a unique fingerprint for the molecule. For this compound, several fragmentation pathways can be anticipated:

Loss of the carboxylic acid group : Cleavage of the bond between C4 and the carboxylic acid group would result in a fragment corresponding to the loss of COOH (45 Da). docbrown.info

Loss of a hydroxyl radical : Alpha-cleavage next to the carbonyl group can lead to the loss of an •OH radical (17 Da). miamioh.edu

McLafferty Rearrangement : If sterically feasible, a McLafferty rearrangement could occur, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond, leading to a characteristic neutral loss. youtube.comyoutube.com

Ring Fragmentation : The thiane ring itself can undergo fragmentation, leading to various sulfur-containing and hydrocarbon fragments. Cleavage of the C-C bond adjacent to the sulfur atom is a common fragmentation pathway for sulfides. miamioh.edu

Hypothetical Fragmentation Pattern for this compound

| m/z | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 146 | [C₆H₁₀O₂S]⁺• | Molecular Ion |

| 101 | [C₅H₉S]⁺ | Loss of •COOH |

| 129 | [C₆H₉O₂S]⁺ | Loss of •H |

| 87 | [C₄H₇S]⁺ | Loss of CH₂COOH |

| 71 | [C₄H₇O]⁺ | Cleavage and rearrangement |

| 60 | [C₂H₄O₂]⁺• | McLafferty Rearrangement |

| 45 | [COOH]⁺ | Alpha-cleavage |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

While NMR provides information about the structure in solution, X-ray crystallography offers a definitive picture of the molecule's conformation and packing in the solid state. nih.gov For this compound, a single crystal X-ray diffraction study would provide:

Unambiguous determination of the relative and absolute stereochemistry (if a suitable derivative is used or anomalous dispersion is employed).

Precise bond lengths, bond angles, and torsion angles , revealing the exact conformation of the thiane ring (e.g., chair, boat, or twist-boat).

Detailed information about intermolecular interactions , such as the hydrogen bonding network formed by the carboxylic acid groups. Carboxylic acids typically form hydrogen-bonded dimers in the solid state, and X-ray crystallography can precisely characterize the geometry of these interactions.

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration Determination (if applicable)

Since this compound is a chiral molecule, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are valuable for its analysis. mdpi.com

Enantiomeric Purity : These techniques can be used to determine the enantiomeric excess (ee) of a sample. The magnitude of the CD or ORD signal is directly proportional to the concentration of the chiral substance and its enantiomeric purity.

Absolute Configuration : The absolute configuration of the stereoisomers can often be determined by comparing the experimentally measured CD spectrum with the spectrum predicted by quantum chemical calculations. rsc.org The sign and shape of the Cotton effects in the CD spectrum are highly sensitive to the three-dimensional arrangement of the chromophores (in this case, the carboxylic acid group) and the rest of the molecule.

Computational and Theoretical Investigations of 2 Methylthiane 4 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

There is no specific information available on quantum chemical calculations, including Density Functional Theory (DFT) studies, performed to determine the electronic structure, optimize the geometry, or analyze the conformational preferences and stereoelectronic effects of 2-Methylthiane-4-carboxylic acid. General principles of DFT are widely used to study molecular structures and energies, but specific findings for this compound are not present in the surveyed literature. nih.govnih.govresearchgate.net

Density Functional Theory (DFT) Studies on Conformational Preferences and Stereoelectronic Effects

No dedicated DFT studies on the conformational preferences, such as the axial and equatorial positioning of the methyl and carboxylic acid groups on the thiane (B73995) ring, or the influence of stereoelectronic effects on the stability of different conformers of this compound have been reported.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

While methods for predicting NMR chemical shifts and vibrational frequencies using quantum chemical calculations are well-established, there are no published studies that apply these methods to this compound. chegg.commdpi.comlibretexts.org General chemical shift ranges for protons and carbons in carboxylic acids and related ring systems are known, but specific calculated values for this compound are unavailable. pressbooks.pubwisc.edu

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

No molecular dynamics simulations have been published that explore the conformational landscape, flexibility, and behavior of this compound in solution. MD simulations are a powerful tool for understanding the dynamic nature of molecules, but this specific compound has not been the subject of such a study in the available literature. nih.govyoutube.comnih.govyoutube.comscirp.org

In Silico Structure-Activity Relationship (SAR) Modeling and Pharmacophore Generation

There are no reports of in silico Structure-Activity Relationship (SAR) modeling or pharmacophore generation studies involving this compound. Such studies are crucial for drug discovery and understanding how structural modifications impact biological activity, but this compound does not appear in any published SAR or pharmacophore models. nih.govresearchgate.netupenn.edumdpi.comresearchgate.net

Molecular Docking Studies with Biological Targets (e.g., enzymes, receptors)

No molecular docking studies investigating the potential binding of this compound to any biological targets like enzymes or receptors have been found in the public domain. While docking is a common technique to predict binding affinity and mode, it has not been applied to this specific molecule in any published research. nih.govresearchgate.netijcps.orgresearchgate.netmdpi.com

Theoretical Insights into Reaction Mechanisms and Transition States

A search for theoretical studies on the reaction mechanisms involving this compound, including the characterization of transition states, did not yield any specific results. Theoretical chemistry provides valuable insights into reaction pathways, but the reactivity of this compound has not been explored through these methods in the available literature. rsc.orgresearchgate.netosti.gov

Investigations into Biological Activity and Mechanistic Pathways Non Clinical Focus

Enzymatic Interaction Studies of 2-Methylthiane-4-carboxylic Acid and its Analogues

Comprehensive studies detailing the enzymatic interactions of this compound are not currently available. Research into its enzyme inhibition kinetics, potential for allosteric modulation, and specific binding analyses at enzyme active sites has not been published.

Enzyme Inhibition Kinetics and Mechanistic Elucidation

There is no specific information available in the scientific literature regarding the enzyme inhibition kinetics of this compound. The mechanism by which it might inhibit any particular enzyme, including determination of inhibition constants (Kᵢ) or the type of inhibition (e.g., competitive, non-competitive, uncompetitive), has not been elucidated.

Allosteric Modulation and Active Site Binding Analysis

Similarly, there is a lack of data on whether this compound can act as an allosteric modulator of any enzyme. Allosteric modulators bind to a site other than the enzyme's active site to alter its activity. No studies have been published that analyze the binding of this compound to the active site of any enzyme to understand the specific molecular interactions.

Cellular Bioactivity and In Vitro Studies

While research on related sulfur-containing heterocyclic compounds suggests potential cellular activities, specific in vitro studies on this compound are limited.

Modulation of Specific Cellular Pathways (e.g., inflammatory mediators, signaling cascades)

There is a lack of published research on the effects of this compound on specific cellular pathways. For instance, its ability to modulate the production or activity of inflammatory mediators, such as cytokines or prostaglandins, or its influence on intracellular signaling cascades has not been reported.

Antiproliferative and Cytotoxic Effects on Cell Lines

Specific data on the antiproliferative and cytotoxic effects of this compound on various cancer cell lines are not available. Consequently, no data tables of IC₅₀ values or other measures of cytotoxicity for this specific compound can be provided. While some analogues of thiane (B73995) have shown antiproliferative activity, direct evidence for this compound is absent.

In Vivo Animal Model Investigations (excluding clinical trials)

No in vivo studies using animal models to investigate the biological effects of this compound have been published in the scientific literature. Therefore, information regarding its efficacy, mechanism of action, or potential therapeutic effects in a living organism is currently unknown.

Mechanistic Evaluation of Anti-inflammatory or Analgesic Responses in Animal Models

The evaluation of anti-inflammatory and analgesic activity of compounds structurally related to this compound has been conducted in various animal models. These studies often focus on the inhibition of key inflammatory mediators and pathways.

Thiadiazine-thione derivatives have been investigated for their anti-inflammatory and analgesic potential. nih.gov For instance, in a carrageenan-induced paw edema model in mice, which is a standard test for acute inflammation, certain thiadiazine-thione derivatives demonstrated a significant reduction in inflammation. nih.gov The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation and pain. Molecular docking studies with some thiadiazine-thione derivatives have predicted effective binding affinity for both TNF-α and COX-2, suggesting that their anti-inflammatory effects may be mediated through the inhibition of these targets. nih.gov

Similarly, various thiazolidine derivatives have been synthesized and screened for their pharmacological activities, including anti-inflammatory and analgesic effects. e3s-conferences.orge3s-conferences.orgresearchgate.net The anti-inflammatory activity of some thiazolo[4,5-b]pyridin-2-one derivatives has been assessed using the carrageenan-induced rat paw edema model, with some compounds showing considerable anti-inflammatory effects, in some cases approaching or exceeding that of the standard drug Ibuprofen. biointerfaceresearch.com The underlying mechanism for these effects is often attributed to the inhibition of inflammatory pathways.

The analgesic potential of related compounds has also been explored. For example, the acetic acid-induced writhing test in mice is a common model for evaluating peripheral analgesic activity. Certain thiadiazine thione derivatives have shown high nociceptive activity in this model. dntb.gov.ua The hot-plate test is another method used to assess central analgesic effects, where an increase in the latency to a painful stimulus indicates an analgesic response. nih.gov

Studies on Pharmacodynamic Endpoints in Pre-Clinical Models

Pharmacodynamic studies of analogs of this compound aim to understand the biochemical and physiological effects of these compounds on the body. For many anti-inflammatory and analgesic agents, a key pharmacodynamic endpoint is the inhibition of enzymes like cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX). mdpi.com

In vitro assays are commonly used to determine the inhibitory activity of compounds against these enzymes. For example, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were evaluated for their ability to inhibit COX and LOX. The results indicated that these compounds were active against COX-1 enzymes, with an inhibitory effect superior to the reference drug naproxen, but failed to show remarkable LOX inhibition. mdpi.com This suggests that for this class of compounds, the anti-inflammatory activity is primarily mediated through the COX-1 pathway. mdpi.com

Further in vitro studies with other thiazoline-2-thione derivatives have focused on their ability to inhibit the denaturation of bovine serum albumin (BSA), which is an indicator of anti-inflammatory activity. One such derivative displayed a notable inhibitory potential against BSA denaturation with an IC50 value of 21.9 µg/mL, which was more effective than aspirin in the same assay. mdpi.com

In silico pharmacokinetic studies, often part of the broader pharmacodynamic evaluation, have been conducted on some thiazolidine-2,4-dione derivatives to predict their absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net Such studies can provide early indications of a compound's potential bioavailability and metabolic stability. researchgate.net

Structure-Biological Activity Relationships (SBAR)

The relationship between the chemical structure of a compound and its biological activity is a cornerstone of medicinal chemistry. For compounds related to this compound, several structural features have been identified as important for their anti-inflammatory and analgesic properties.

The presence of a carboxylic acid group is a common feature in many NSAIDs and is often essential for their COX inhibitory activity, as it can serve as a key binding group within the enzyme's active site. The reactivity and biological role of a carboxylic acid can be influenced by its immediate chemical environment. wiley-vch.demsu.edu

For thiazole (B1198619) derivatives, structure-activity relationship studies have shown that the nature and position of substituents on the core ring system significantly influence their anti-inflammatory activity. mdpi.comacademie-sciences.fr In a study of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones, the hydrophobic character of the substituent on the benzylidene ring was found to be significant for activity. mdpi.com

The specific structure of this compound, featuring a saturated six-membered thiane ring, a methyl group at position 2, and a carboxylic acid at position 4, distinguishes it from the more commonly studied five-membered thiazolidine or unsaturated thiazole rings. The conformational flexibility of the thiane ring compared to the more rigid thiazole ring could influence its binding to biological targets. The relative positions of the methyl and carboxylic acid groups would also play a critical role in defining the molecule's shape and its potential interactions with enzyme active sites.

Below is a comparative table of this compound and some of its structurally related analogs with observed biological activities.

| Compound Name | Core Heterocycle | Key Substituents | Observed/Potential Biological Activity |

| This compound | Thiane | 2-Methyl, 4-Carboxylic acid | Hypothesized anti-inflammatory/analgesic |

| Thiazolidine-4-carboxylic acid | Thiazolidine | 4-Carboxylic acid | Proline analog, affects protein synthesis. nih.gov |

| 2-Methylthiazolidine-4-carboxylic acid | Thiazolidine | 2-Methyl, 4-Carboxylic acid | Condensation product of cysteine and acetaldehyde. nih.gov |

| Thiadiazine-thione derivatives | Thiadiazine | Varies | Anti-inflammatory, Analgesic. nih.gov |

| 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one | Thiazolidine, Thiazole | Varies | Anti-inflammatory (COX-1 inhibition). mdpi.com |

| Thiazolo[4,5-b]pyridin-2-one derivatives | Thiazolopyridine | Varies | Anti-inflammatory. biointerfaceresearch.com |

This interactive table allows for a comparison of the core structures and known activities of related compounds, providing a framework for predicting the potential biological profile of this compound. Further experimental studies are necessary to definitively determine its biological activity and mechanistic pathways.

Applications in Chemical Sciences and Advanced Analytical Methodologies

2-Methylthiane-4-carboxylic Acid as a Synthetic Building Block

In the realm of organic chemistry, "building blocks" are molecules that serve as foundational units for the synthesis of more complex chemical structures. minakem.com Carboxylic acids, in particular, are a prominent class of building blocks due to the versatile reactivity of the carboxyl group. enamine.net This functional group can undergo a wide array of chemical transformations, making it a valuable handle in the strategic construction of intricate molecular architectures. enamine.netyoutube.com

Multistep synthesis involves a sequence of chemical reactions to transform simple starting materials into a more complex target molecule. youtube.comyoutube.com Carboxylic acids are frequently employed as precursors in such synthetic routes because the carboxyl group can be readily converted into a variety of other functional groups. youtube.comyoutube.com For instance, it can be reduced to an alcohol, converted to an acyl halide to facilitate the formation of esters or amides, or participate in decarboxylation reactions. numberanalytics.com

While specific multistep syntheses employing this compound are not extensively documented, its structure suggests potential pathways. The carboxylic acid moiety allows for transformations such as:

Amide bond formation: Reaction with amines to produce amides, a fundamental linkage in many biologically active molecules and polymers. numberanalytics.com

Esterification: Reaction with alcohols to form esters, which are common in fragrances, solvents, and as protecting groups in synthesis. numberanalytics.com

Reduction: Conversion of the carboxylic acid to a primary alcohol, which can then undergo further reactions.

Halogenation: Transformation into an acyl halide, a more reactive species for subsequent nucleophilic acyl substitution reactions. youtube.com

The presence of the thiane (B73995) ring also adds a layer of complexity and potential for unique reactivity, making it a candidate for the synthesis of novel sulfur-containing heterocyclic compounds.

Organometallic chemistry studies compounds containing at least one chemical bond between a carbon atom of an organic molecule and a metal. msu.edu Ligands are molecules or ions that bind to a central metal atom to form a coordination complex. libretexts.org Carboxylic acids and their conjugate bases, carboxylates, are known to act as ligands for a variety of metal ions. princeton.edu The oxygen atoms of the carboxyl group can coordinate to the metal center in several modes, including monodentate, bidentate, and bridging fashions.

The this compound molecule possesses two potential coordination sites: the carboxylic acid group and the sulfur atom within the thiane ring. This dual functionality could allow it to act as a bidentate or bridging ligand, potentially forming stable complexes with various transition metals. The nature of the metal-ligand interaction would be influenced by the electronic properties of the metal and the steric environment around the coordination sites. The sulfur atom, being a soft donor, might exhibit a preference for soft metals, while the oxygen atoms of the carboxylate are hard donors. This hard-soft donor combination could lead to the formation of interesting coordination polymers or complexes with unique catalytic or material properties.

Role in Material Science and Polymer Chemistry

The incorporation of specific functional groups into materials and polymers is a key strategy for tailoring their physical and chemical properties. Carboxylic acids are particularly useful in this regard due to their ability to participate in polymerization reactions and to interact with surfaces. numberanalytics.com

Polymers containing carboxylic acid groups often exhibit enhanced properties such as hydrophilicity, adhesion, and reactivity. numberanalytics.com These functional groups can be introduced into a polymer chain either by using a carboxylic acid-containing monomer in the polymerization process or by modifying a pre-existing polymer. numberanalytics.com

This compound could potentially serve as a monomer or a co-monomer in condensation polymerizations, such as the formation of polyesters or polyamides. numberanalytics.com The resulting polymer would feature the thiane ring as a recurring unit, which could influence the polymer's thermal stability, refractive index, and affinity for certain metals. As an additive, it could be blended with other polymers to modify their surface properties or to introduce specific functionalities.

Table 1: Potential Polymerization Reactions Involving this compound

| Polymerization Type | Reactant | Resulting Polymer Linkage | Potential Polymer Property |

| Polyesterification | Diol | Ester | Increased thermal stability |

| Polyamidation | Diamine | Amide | Enhanced metal ion chelation |

Surface functionalization is the process of modifying the surface of a material by bringing in new functional groups. mdpi.com In the context of nanomaterials, this is often done to improve their dispersibility, biocompatibility, or to impart specific chemical reactivity. mdpi.com Carboxylic acid functionalization is a common strategy for modifying the surface of various nanomaterials, including metal oxides and carbon-based nanomaterials. nih.govcore.ac.uk The carboxylic acid group can covalently attach to the nanomaterial surface, providing a handle for further modifications. nih.gov

The this compound could be used to functionalize the surface of nanomaterials. The carboxylic acid would serve as the anchor to the material's surface, while the exposed thiane ring would present a sulfur-containing moiety. This could be particularly useful for applications where the affinity of sulfur for certain metals, such as gold or silver, is desired. For example, nanoparticles functionalized with this molecule might exhibit enhanced binding to specific metal ions or surfaces. mdpi.com This approach has been shown to reduce the bioactivity of some nanomaterials. nih.gov

Catalytic Applications in Chemical Transformations

Carboxylic acids can play a role in various catalytic processes. numberanalytics.com In some instances, the carboxylic acid itself can act as a catalyst, particularly in acid-catalyzed reactions. More recently, carboxylic acids have been employed as versatile functional groups in metallaphotoredox catalysis. princeton.edu In these systems, the carboxylic acid can be activated and participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. princeton.edu

While specific catalytic applications of this compound have not been detailed, its structure suggests potential roles. It could be explored as a ligand in catalytic systems where the sulfur atom or the carboxylate can influence the electronic and steric environment of the metal center, thereby tuning its catalytic activity. Furthermore, as a carboxylic acid, it could potentially be used as a substrate in decarboxylative coupling reactions, a powerful method for the formation of new chemical bonds. princeton.edu

Development of Advanced Analytical Methodologies for Detection and Quantification

The sensitive and selective detection of this compound and its analogues in complex matrices necessitates the development of sophisticated analytical methodologies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the quantification of related cyclic thioether carboxylic acids, offering high specificity and low detection limits.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development for Analogues

The development of robust LC-MS/MS methods for the analysis of carboxylic acids, including analogues of this compound, involves careful optimization of several key parameters. While direct analysis is possible, derivatization is often employed to enhance the chromatographic retention of these polar compounds on reversed-phase columns and to improve ionization efficiency. nih.govresearchgate.net

Several derivatization reagents are utilized for carboxylic acids, such as 3-nitrophenylhydrazine (B1228671) (3-NPH) in combination with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). nih.gov This approach chemically alters the carboxylic acid group, reducing its polarity and making it more amenable to reversed-phase liquid chromatography. For instance, in the analysis of related thiazole-containing carboxylic acids, derivatization has been shown to be a crucial step to overcome analytical challenges. semanticscholar.org

The chromatographic separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component with an acid modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol. nih.govepa.gov The use of an acidic mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better retention on the non-polar stationary phase.

For detection, tandem mass spectrometry is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. For carboxylic acids, electrospray ionization (ESI) is commonly used, and depending on the analyte and mobile phase conditions, either positive or negative ionization mode may be preferred. chromforum.org Generally, for carboxylic acids, the negative ion mode (ESI-) is favored as the acidic proton is readily lost, forming the [M-H]⁻ ion. chromforum.org

A summary of typical LC-MS/MS parameters for the analysis of analogous carboxylic acids is presented in the table below.

| Parameter | Typical Conditions for Analogues |

| Chromatography | Reversed-Phase Liquid Chromatography |

| Column | C18 (e.g., Phenomenex Onyx C18 Monolithic) epa.gov |

| Mobile Phase A | Water with 0.1% Formic Acid epa.gov |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid epa.gov |

| Elution | Gradient |

| Ionization Source | Electrospray Ionization (ESI) |

| Ionization Mode | Negative (ESI-) or Positive (ESI+) chromforum.org |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Derivatization | Optional, e.g., with 3-nitrophenylhydrazine (3-NPH) and EDC nih.gov |

Forensic and Environmental Analytical Applications (e.g., biomarker detection in non-human contexts or for method development)

While specific forensic or environmental applications for this compound are not extensively documented, the analytical methodologies developed for structurally similar compounds highlight its potential utility in these fields. For example, the detection of specific carboxylic acids can serve as biomarkers for exposure to certain substances or to monitor physiological or pathological states.

A notable example is the use of 2-aminothiazoline-4-carboxylic acid (ATCA) as a forensic biomarker for cyanide poisoning. nih.govresearchgate.net Following exposure to cyanide, this compound is formed and its levels in biological samples, such as blood and various organs, can be quantified using LC-MS/MS. nih.gov A sensitive LC-MS/MS method was developed for the identification and quantification of ATCA in biological samples, where sample clean-up was achieved by solid-phase extraction (SPE). nih.govresearchgate.net In a study involving mice, baseline levels of ATCA were compared to levels after administration of potassium cyanide, demonstrating a significant increase in plasma ATCA concentrations post-exposure. nih.gov This established ATCA as a potential biomarker for cyanide poisoning. nih.gov

The following table summarizes the findings from a study on ATCA as a biomarker in a non-human (mice) context.

| Biological Matrix | Endogenous ATCA Concentration (n=3) | ATCA Concentration after KCN dose (10 mg/kg) (n=3) |